molecular formula C8H12O2 B3395239 Ethyl bicyclo[1.1.1]pentane-1-carboxylate CAS No. 22287-27-0

Ethyl bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B3395239
CAS No.: 22287-27-0
M. Wt: 140.18 g/mol
InChI Key: JDUFZRQGGCIMOQ-UHFFFAOYSA-N
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Description

Ethyl bicyclo[1.1.1]pentane-1-carboxylate is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, known for their strained ring systems and potential applications in various fields, including pharmaceuticals and materials science. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional scaffold that can enhance the physicochemical properties of molecules, making them valuable in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors, often involving strained alkenes or alkynes.

    Esterification: The carboxylic acid group is then esterified with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by esterification. Optimizing reaction conditions such as temperature, pressure, and catalysts is crucial for maximizing yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules due to its rigid structure.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing benzene rings to improve drug properties.

    Industry: Utilized in materials science for creating novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl bicyclo[1.1.1]pentane-1-carboxylate in biological systems involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure can enhance binding affinity and selectivity, potentially leading to more effective drugs. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target.

Comparison with Similar Compounds

Ethyl bicyclo[1.1.1]pentane-1-carboxylate is unique due to its bicyclic structure, which provides a three-dimensional scaffold not found in many other compounds. Similar compounds include:

    Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the ethyl ester group but shares the core structure.

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.

    Bicyclo[1.1.1]pentane-1-methanol: Features a hydroxyl group instead of an ester, providing different chemical properties.

This compound stands out due to its ester functionality, which can be easily modified to create a variety of derivatives for different applications.

Properties

IUPAC Name

ethyl bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-10-7(9)8-3-6(4-8)5-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUFZRQGGCIMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220581
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22287-27-0
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22287-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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